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SUPERDEX 75

Cat. No.: B1179487
CAS No.: 133249-26-0
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Description

Evolution and Significance of SEC in Protein and Peptide Analysis

The origins of SEC trace back to the introduction of cross-linked dextran-based soft gels, such as Sephadex, in the late 1950s. lcms.czresearchgate.net These early materials laid the groundwork for size-based separations but were limited by their mechanical strength and flow rate capabilities. Subsequent developments saw the introduction of more rigid stationary phases, including those based on cross-linked polystyrene and porous silica. lcms.cznih.govresearchgate.net While silica-based materials offered improved mechanical stability, they often suffered from undesirable ionic interactions with biomolecules due to surface silanol (B1196071) groups, necessitating surface modifications and the use of high ionic strength mobile phases to mitigate these effects. nih.govresearchgate.net

The significance of SEC in protein and peptide analysis lies in its versatility for various applications, including the assessment of sample purity, removal of aggregates or fragments, buffer exchange, and molecular weight estimation. cytivalifesciences.comavantorsciences.comsepscience.com The ability to perform separations under mild, native conditions is crucial for maintaining the structural integrity and biological function of the molecules being studied. americanpharmaceuticalreview.com SEC is considered a reference method for the qualitative and quantitative evaluation of protein aggregates, which is particularly important in the development and quality control of biopharmaceuticals. nih.govamericanpharmaceuticalreview.com Advances in stationary phase technology, including the reduction of particle size, have led to significant improvements in chromatographic efficiency and resolution, enabling faster and more detailed analyses. lcms.cznih.govamericanpharmaceuticalreview.comwaters.com

Positioning of Superdex 75 in High-Resolution Biomolecular Separations

This compound is a high-resolution SEC resin specifically designed for the separation of biomolecules in a molecular weight range of approximately 3,000 to 70,000 for globular proteins. cytivalifesciences.comavantorsciences.comsepscience.comdutscher.comvwr.comavantorsciences.comfishersci.secytivalifesciences.comnih.gov The stationary phase is composed of a composite matrix of cross-linked agarose (B213101) and dextran (B179266). cytivalifesciences.comcytivalifesciences.comdutscher.comfishersci.segwdguser.de This unique matrix combines the favorable gel filtration properties of cross-linked dextran with the enhanced physical and chemical stability of highly cross-linked agarose, resulting in a medium that offers both high resolution and robustness. cytivalifesciences.comdutscher.comgwdguser.de

The this compound Increase, a newer generation of this resin, provides even greater resolution (up to 50% higher) and reduced separation times compared to its predecessor. cytivalifesciences.comvwr.comavantorsciences.comcytivalifesciences.comavantorsciences.comvwr.com This improved performance is attributed to smaller, more rigid beads with a narrower particle size distribution (9 μm for this compound Increase compared to 13 μm for the original this compound prep grade). cytivalifesciences.comcytivalifesciences.comdutscher.com The low level of nonspecific interactions with the matrix ensures high recovery of biological samples. cytivalifesciences.comcytivalifesciences.com A key advantage of the agarose-based this compound resin is its alkali resistance, allowing for rigorous cleaning-in-place (CIP) procedures using high pH solutions (e.g., NaOH) without compromising column performance. cytivalifesciences.comcytivalifesciences.comvwr.comavantorsciences.comfishersci.sevwr.comhuji.ac.ilcytivalifesciences.com This alkali stability is a significant differentiator from silica-based SEC media, which are not stable at high pH, and it contributes to the long lifetime and minimal carryover between samples when using this compound columns. cytivalifesciences.comvwr.comavantorsciences.comvwr.comhuji.ac.il

This compound is available in various prepacked column formats, such as the this compound Increase 10/300 GL, 5/150 GL, and 3.2/300, catering to different scales and application needs, from analytical purity checks and rapid screening to small-scale preparative purification. cytivalifesciences.comavantorsciences.comcytivalifesciences.comavantorsciences.comvwr.comcytivalifesciences.comyilimart.comnsrrc.org.tw This range of formats positions this compound as a versatile tool for high-resolution separations of proteins and peptides within its fractionation range.

Scope and Academic Relevance of this compound Applications

The scope of this compound applications in academic research is broad, particularly within the fields of protein science, molecular biology, and biochemistry. Its fractionation range makes it ideal for studying numerous proteins and peptides, including many recombinant tagged proteins. avantorsciences.comvwr.comavantorsciences.comcytivalifesciences.comavantorsciences.comvwr.com

Common applications include the final "polishing" step in protein purification workflows to remove aggregates, uncleaved tag, or other closely related impurities. avantorsciences.comcytivalifesciences.com It is also extensively used for analytical purposes such as assessing protein homogeneity, determining the oligomeric state of a protein, and studying protein-protein interactions. cytivalifesciences.comavantorsciences.comsepscience.com The ability to use a variety of buffer conditions, including those containing denaturants like urea (B33335) or guanidine (B92328) hydrochloride, or detergents for membrane proteins, further expands its utility in characterizing challenging samples. cytivalifesciences.comcytivalifesciences.comyilimart.comhelsinki.fi

In academic studies, this compound is frequently employed to fractionate complex protein or peptide mixtures based on size, which can be a crucial step before further characterization by techniques such as mass spectrometry or activity assays. For instance, it has been used in the identification and characterization of bioactive peptides from protein hydrolysates. researchgate.net The reproducibility and durability of this compound columns are valuable attributes in research settings, ensuring reliable results over multiple experiments. cytivalifesciences.comcytivalifesciences.com

Table 1: Characteristics of this compound Increase Resin

CharacteristicValue
MatrixComposite of cross-linked agarose and dextran
Fractionation Range (Globular Proteins)Mr 3,000 to 70,000
Exclusion Limit (Globular Proteins)Approx. Mr 100,000
Particle Size (d50V, wet)9 μm
pH Stability (Operational)3 to 12
pH Stability (CIP)1 to 14
Operating Temperature4°C to 40°C
Storage Temperature4°C to 30°C

Note: Data primarily refers to this compound Increase, the successor to this compound. cytivalifesciences.com

Table 2: Useful Eluent Compositions for this compound

pHBuffer/EluentProperties/Application Examples
5.00.1 M Ammonium (B1175870) acetate (B1210297)Good solubility for some enzymes; Volatile. yilimart.comhelsinki.ficytivalifesciences.com
6.80.2 M Sodium phosphate (B84403)Suitable for some antibody separations. yilimart.comcytivalifesciences.com
7.40.01–0.05 M Phosphate + 0.15 M NaClNear physiological conditions; Recommended for avoiding ionic interactions. yilimart.comhelsinki.ficytivalifesciences.com
7.80.15 M Ammonium hydrogen carbonateSuitable for some DNA and protein separations; Volatile; Should be used fresh. yilimart.comhelsinki.ficytivalifesciences.com
8.00.1 M Tris-HCl, 1 mM EDTAVery good solubility for DNA and RNA. yilimart.comhelsinki.ficytivalifesciences.com
8.66 M Guanidine hydrochloride in 0.05 M Tris-HClGood UV-transparency; Suitable for purification under denaturing conditions. yilimart.comhelsinki.ficytivalifesciences.com
<7Up to 8 M UreaGood solubility for many components; Biological activity can be maintained at lower concentrations. yilimart.comhelsinki.ficytivalifesciences.com
-6 M Guanidine hydrochlorideMolecular weight determinations of subunits. yilimart.comhelsinki.ficytivalifesciences.com
-0.1% SDS, Tween™ or similarGood solubility for some proteins (e.g., membrane proteins). yilimart.comhelsinki.ficytivalifesciences.com
-0.2 M ArginineDecreases tendency of aggregation. yilimart.comcytivalifesciences.com

Note: This table provides examples of commonly used eluents. The optimal eluent depends on the specific sample and application. yilimart.comhelsinki.ficytivalifesciences.com

Properties

CAS No.

133249-26-0

Molecular Formula

C78H123N21O27S

Origin of Product

United States

Fundamental Principles of Size Exclusion Chromatography Utilized by Superdex 75

Theoretical Basis of Hydrodynamic Volume-Based Separations

The fundamental principle behind SEC separations utilizing Superdex 75 is the differential partitioning of molecules between the mobile phase (the eluent flowing through the column) and the stationary phase (the porous gel matrix) based on their hydrodynamic volume. malvernpanalytical.comresearchgate.netwaters.com The hydrodynamic volume refers to the effective size of a molecule in solution, which is influenced by its molecular weight, shape, and hydration. malvernpanalytical.comresearchgate.netwaters.com

Molecules larger than the pore size of the stationary phase are completely excluded from entering the pores and thus travel only through the interstitial volume between the beads. researchgate.netbio-rad.com These molecules elute first, at the void volume (V₀) of the column. bio-rad.com Molecules smaller than the pores can enter and diffuse into the porous network of the beads. researchgate.netbio-rad.com The extent to which a molecule can access the pore volume is inversely related to its hydrodynamic volume. nih.gov Smaller molecules have access to a larger portion of the total column volume (interstitial volume plus pore volume) and therefore have longer retention times, eluting later. researchgate.netbio-rad.com Molecules within the fractionation range of the this compound resin are partially included in the pores, and their elution volume falls between the void volume and the total volume of the column. bio-rad.combio-works.com

The relationship between elution volume (V) and the partitioning of a solute within the stationary phase is described by the distribution coefficient (K), often represented as Kav or KD. Kav is calculated using the formula:

Kav = (V - V₀) / (Vt - V₀)

Where:

V is the elution volume of the solute.

V₀ is the void volume of the column.

Vt is the total volume of the column.

For this compound, the elution volume decreases nearly linearly with the logarithm of the molecular hydrodynamic volume for molecules within its separation range. bio-rad.com This relationship allows for the estimation of molecular weights of unknown samples by comparing their elution volumes to those of known standards. malvernpanalytical.combio-rad.com However, it's important to note that SEC separates based on hydrodynamic volume, not directly on molecular weight. malvernpanalytical.comresearchgate.netwaters.com The shape of a protein, for instance, can influence its hydrodynamic volume, meaning proteins with similar molecular weights but different shapes may elute at different volumes. malvernpanalytical.comresearchgate.net

Pore Diffusion and Exclusion Mechanisms in Dextran-Agarose Matrices

The this compound matrix is a composite of cross-linked agarose (B213101) and dextran (B179266), forming spherical, porous beads. nih.govcytivalifesciences.comsigmaaldrich.combiotoolomics.comdutscher.com The separation mechanism relies on the diffusion of solute molecules into and out of the pores within these beads as the mobile phase flows through the column. chromatographyonline.com

Exclusion: Molecules with a hydrodynamic volume larger than the largest pores in the this compound matrix are completely excluded from entering the beads. researchgate.netbio-rad.combio-works.com They remain in the interstitial volume and elute rapidly at the void volume (V₀). researchgate.netbio-rad.com The exclusion limit for this compound (and its newer generation, this compound Increase) is approximately Mr 100,000 for globular proteins. cytivalifesciences.comhelsinki.finsrrc.org.tw

Diffusion and Partitioning: Molecules smaller than the exclusion limit can diffuse into the pores of the dextran-agarose matrix. researchgate.netbio-rad.com The extent to which a molecule can penetrate the pore network depends on its size relative to the pore size distribution of the matrix. pgeneral.combio-works.comcytivalifesciences.com Smaller molecules have access to a larger fraction of the internal pore volume, while larger molecules have access to a smaller fraction. This differential access leads to varying path lengths through the column. Molecules that spend more time diffusing in and out of the pores travel a longer effective path and thus elute later. researchgate.net

The diffusion process is governed by the concentration gradient between the mobile phase outside the particle and the mobile phase within the pores. As a molecule moves down the column, it repeatedly enters and exits the pores, effectively being retarded based on its size. The pore size distribution of the this compound resin is a critical factor determining its fractionation range and selectivity. pgeneral.combio-works.comcytivalifesciences.com this compound is designed for the separation of molecules, particularly globular proteins, in the molecular weight range of approximately Mr 3,000 to 70,000. cytivalifesciences.comhelsinki.finsrrc.org.twuvison.com

Influence of Chromatographic Media Particle Characteristics on Separation Efficiency

The characteristics of the this compound chromatographic media particles significantly influence the efficiency and resolution of the separation. Key particle characteristics include particle size, particle size distribution, and pore size distribution.

Particle Size: Smaller particles generally lead to higher resolution in SEC. cytivalifesciences.comnsrrc.org.twbio-works.comdutscher.com This is because smaller particles result in a more tightly packed bed and reduce the diffusional path length within and between particles, leading to narrower peaks and less band broadening. chromatographyonline.comcytivalifesciences.com this compound Increase, for example, features a smaller median particle size (~9 µm) compared to its predecessor this compound (~13 µm or 34 µm for prep grade), contributing to increased resolution and shorter run times. cytivalifesciences.comhelsinki.finsrrc.org.twuvison.comfishersci.at

Particle Size Distribution: A narrow particle size distribution is crucial for achieving high efficiency and reproducible separations. cytivalifesciences.comnsrrc.org.twbio-works.com Uniform particle size ensures consistent flow paths and minimizes variations in diffusion distances, resulting in sharp, symmetrical peaks. bio-works.com

Pore Size Distribution: The distribution of pore sizes within the this compound matrix dictates the range of molecular sizes that can be separated. pgeneral.combio-works.comcytivalifesciences.com A well-controlled pore size distribution is essential for achieving good selectivity within the resin's fractionation range. bio-works.comcytivalifesciences.com The selectivity curve of an SEC resin, which plots the distribution coefficient (Kav) against the logarithm of molecular weight, is a direct representation of its pore size distribution and its ability to separate molecules within a specific size range. bio-works.comcytivalifesciences.comdutscher.comacs.org

The rigidity of the particles is also important, particularly for high-performance applications. The cross-linked agarose base matrix provides mechanical strength, allowing the this compound resin to withstand higher flow rates and pressures compared to softer gels, contributing to faster separations without compromising resolution. nih.govcytivalifesciences.comcytivalifesciences.comavantorsciences.com

Eluent-Stationary Phase Interactions and Their Minimization in this compound Systems

While SEC is primarily based on size exclusion, non-specific interactions between the solute molecules and the stationary phase can occur and negatively impact the separation. These interactions, such as ionic or hydrophobic interactions, can cause peak broadening, tailing, or even irreversible binding of the sample to the matrix, leading to reduced resolution and poor recovery. cytivalifesciences.comdutscher.comcytivalifesciences.comhuji.ac.il

This compound is designed to have low non-specific interactions due to the hydrophilic nature of its dextran-agarose matrix. nih.govcytivalifesciences.com However, minimizing potential interactions is crucial for optimal performance. This is primarily achieved through careful selection and optimization of the eluent (mobile phase).

Key strategies for minimizing non-specific interactions in this compound systems include:

Ionic Strength: Using an eluent with sufficient ionic strength helps to minimize ionic interactions between charged groups on the solute molecules and any residual charged groups on the stationary phase. A recommended practice is to include at least 0.15 M NaCl or a buffer with equivalent ionic strength in the eluent. cytivalifesciences.comdutscher.comhuji.ac.ilauburn.eduunibz.it

pH: The pH of the eluent should be chosen to be compatible with the stability and activity of the biomolecules being separated. dutscher.comhuji.ac.il The this compound matrix is stable over a wide pH range (operational pH 3-12, cleaning pH 1-14), allowing flexibility in eluent selection. cytivalifesciences.comhelsinki.finsrrc.org.twuvison.com

Additives: For samples prone to aggregation or with hydrophobic regions, additives such as detergents or chaotropic agents (e.g., urea (B33335) or guanidine (B92328) hydrochloride) can be included in the eluent to improve solubility and minimize hydrophobic interactions with the matrix. cytivalifesciences.comuvison.comcytivalifesciences.comhuji.ac.il

Sample Preparation: Proper sample preparation, including ensuring the sample is fully soluble in the eluent and filtering or centrifuging to remove particulates, is essential to prevent column clogging and reduce the risk of non-specific binding. nsrrc.org.twdutscher.comauburn.eduunibz.it

By carefully controlling the eluent composition, researchers can ensure that the separation on this compound is dominated by the size exclusion mechanism, leading to accurate and reproducible results.

Below is a table summarizing key characteristics of this compound, including data related to its separation range and particle size.

CharacteristicValue (this compound / this compound Increase)UnitSource
Matrix CompositionComposite of cross-linked agarose and dextran- nih.govcytivalifesciences.com
Fractionation Range (Globular Proteins)3,000 - 70,000 / 3,000 - 70,000Mr (Daltons) cytivalifesciences.comhelsinki.fi
Fractionation Range (Dextrans)500 - 30,000 / 500 - 30,000Mp (Daltons) cytivalifesciences.comhelsinki.fi
Exclusion Limit (Globular Proteins)~100,000 / ~100,000Mr (Daltons) cytivalifesciences.comhelsinki.fi
Average Particle Size (prep grade)34µm uvison.comfishersci.at
Median Particle Size (Increase)9µm cytivalifesciences.comnsrrc.org.tw
pH Stability (Operational)3 - 12pH units cytivalifesciences.comhelsinki.fi
pH Stability (Cleaning)1 - 14pH units cytivalifesciences.comhelsinki.fi

Methodological Framework for Implementing Superdex 75 in Research

Selection Criteria for Superdex 75 Column Variants (e.g., Increase, GL Series, Dimensions)

The selection of an appropriate this compound column is the foundational step in designing an effective SEC experiment. Several variants are available, including the original this compound, the newer this compound Increase, and various GL and HiLoad series columns, each offering distinct advantages depending on the application scale and required resolution.

The this compound Increase series represents a newer generation of columns offering improved resolution and reduced run times compared to the original this compound. cytivalifesciences.comavantorsciences.comcytivalifesciences.com This enhanced performance is attributed to smaller, more rigid beads with a narrower particle size distribution and higher selectivity. cytivalifesciences.comcytivalifesciences.com

Column dimensions play a critical role in determining resolution and sample loading capacity. Shorter columns, such as the this compound Increase 5/150 GL (5 mm x 150 mm), are well-suited for rapid analysis, screening, and purity checks due to their short cycle times and low buffer and sample consumption. cytivalifesciences.comnsrrc.org.twdutscher.com Longer columns, such as the this compound Increase 10/300 GL (10 mm x 300 mm), provide higher resolution and are suitable for small-scale preparative purification and analytical applications. cytivalifesciences.comnsrrc.org.tw For microscale separations and analysis of very small sample volumes, the this compound Increase 3.2/300 column is an excellent choice. cytivalifesciences.comyilimart.com Preparative scale separations for larger sample volumes (up to 5 mL or 13 mL) can be performed using HiLoad this compound pg columns, available in dimensions like 16/600 and 26/600. fishersci.atcytivalifesciences.com HiScale columns (16/40 and 26/40) packed with this compound Increase resin are also available for purifying larger volumes up to 8.5 mL. sigmaaldrich.com

The choice between GL and HiLoad series columns often depends on the system and scale. GL columns are typically prepacked glass columns designed for high performance, often used with ÄKTA™ systems. helsinki.finsrrc.org.tw HiLoad columns are also prepacked but are generally larger and designed for preparative scale applications. auburn.eduyilimart.com

The fractionation range is a primary consideration when selecting any SEC medium. This compound is specifically designed for molecules within the 3,000 to 70,000 Mr range for globular proteins. helsinki.ficytivalifesciences.comsigmaaldrich.com Selecting a column where the target molecule falls within the linear part or middle of the selectivity curve is crucial for optimal resolution. cuni.czcytivalifesciences.com

The following table summarizes some key characteristics of different this compound column variants:

Column VariantBed Dimensions (mm)Approximate Bed Volume (mL)Typical ApplicationParticle Size (μm)Fractionation Range (Globular Proteins Mr)
This compound 10/300 GL10 x 300-310~24High performance gel filtration, analytical/prep133,000 - 70,000
This compound Increase 3.2/3003.2 x 300SmallHigh-resolution, microscale, analytical~93,000 - 70,000
This compound Increase 5/150 GL5 x 153-158~3Rapid screening, purity checks, rapid analysis~93,000 - 70,000
This compound Increase 10/300 GL10 x 300-310~24Small-scale preparative, analytical~93,000 - 70,000
HiLoad this compound pg 16/60016 x 600120Preparative343,000 - 70,000
HiLoad this compound pg 26/60026 x 600320Preparative343,000 - 70,000
This compound Increase HiScale 16/40016 x 40080Preparative (larger sample volumes)~93,000 - 70,000
This compound Increase HiScale 26/40026 x 400212Preparative (larger sample volumes)~93,000 - 70,000

Note: Data compiled from various sources helsinki.ficytivalifesciences.comsigmaaldrich.comauburn.edunsrrc.org.twfishersci.atcytivalifesciences.comsigmaaldrich.comfishersci.se. Particle size for 'Increase' series is typically around 9 μm, while 'prep grade' is around 34 μm. cytivalifesciences.comsigmaaldrich.comauburn.edufishersci.se

Optimization of Chromatographic Parameters for Enhanced Resolution and Recovery

Optimizing chromatographic parameters is essential for maximizing resolution and recovery in this compound chromatography. Key parameters include flow rate, mobile phase composition, sample load, and detection strategies.

Flow Rate Modulation and its Impact on Separation Kinetics

Flow rate significantly impacts separation kinetics and, consequently, resolution and run time. Generally, lower flow rates lead to improved resolution by allowing more time for molecules to partition between the stationary and mobile phases. artisantg.comcytivalifesciences.comnih.gov However, this comes at the cost of longer separation times. nih.gov Conversely, increasing the flow rate reduces run time but can decrease resolution due to increased band broadening. cytivalifesciences.comcytivalifesciences.com

Optimization involves finding a balance between desired resolution and speed. For high-resolution analytical or small-scale preparative separations on columns like this compound Increase 10/300 GL, recommended flow rates typically range from 0.5 to 1.0 ml/min. helsinki.fi For rapid screening using columns like this compound Increase 5/150 GL, higher flow rates can be employed, although with a compromise in resolution. cytivalifesciences.comcytivalifesciences.com When working with viscous samples or at lower temperatures, it is important to reduce the flow rate to avoid exceeding the column's pressure limits. nsrrc.org.twcytivalifesciences.comgwdguser.de

Research findings demonstrate the inverse relationship between flow rate and resolution. For instance, studies on this compound Increase 10/300 GL show that decreasing the flow rate generally improves resolution. cytivalifesciences.com

Mobile Phase Composition and Ionic Strength Considerations

The mobile phase in this compound chromatography is typically an aqueous buffer. While the buffer composition itself does not directly affect the separation principle (size exclusion), it is crucial for maintaining the stability and activity of the biomolecules being separated and minimizing non-specific interactions with the matrix. artisantg.comhelsinki.fiharvardapparatus.com

To avoid pH-dependent ionic interactions with the slightly negatively charged groups on the matrix, particularly with basic proteins, it is recommended to include at least 0.15 M NaCl or use a buffer with equivalent ionic strength. cytivalifesciences.comartisantg.comhelsinki.fiharvardapparatus.com Common buffers used with this compound include phosphate (B84403) buffer (e.g., 50 mM phosphate buffer, 0.15 M NaCl, pH 7.0) and Tris-HCl buffer. helsinki.fiyilimart.com

The pH stability range for this compound is typically 3 to 12 for regular use and 1 to 14 for cleaning procedures. helsinki.ficytivalifesciences.comnsrrc.org.tw This wide pH tolerance allows for flexibility in buffer selection to suit the specific properties of the sample. huji.ac.il

Additives such as chaotropic agents (e.g., 6 M guanidine (B92328) hydrochloride, 8 M urea) and detergents (e.g., 0.1% SDS, Tween) can be used to improve the solubility of certain proteins, such as membrane proteins or proteins from inclusion bodies. helsinki.ficytivalifesciences.comcytivalifesciences.comyilimart.comnih.gov Volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium hydrogen carbonate are useful if the purified sample is to be lyophilized. helsinki.fiyilimart.com

Examples of useful eluent compositions include:

pHCompositionProperties/Application Examples
5.00.1 M Ammonium acetateGood solubility for some enzymes, volatile. helsinki.fiyilimart.com
7.20.05 M Phosphate + 0.15 M NaClPhysiological conditions. helsinki.fihelsinki.fi
7.80.15 M Ammonium hydrogen carbonateSuitable for some DNA and protein separations, volatile. helsinki.fiyilimart.com
8.00.1 M Tris/HCl, 1 mM EDTAVery good solubility for DNA and RNA. helsinki.fiyilimart.com
8.66 M Guanidine hydrochloride in 50 mM Tris-HClGood UV-transparency, suitable for denaturing conditions. helsinki.fiyilimart.com
11.50.05 M NaOHGood solubility for some compounds. helsinki.fi

Note: Data compiled from various sources helsinki.fiyilimart.com.

All buffers and solutions should be degassed and filtered through a 0.22 µm filter to prevent clogging the column. helsinki.fiartisantg.comcytivalifesciences.comharvardapparatus.com

Sample Load and Volume Optimization

Sample load and volume are critical parameters that directly influence resolution. For optimal resolution, the sample volume should typically be small, ideally less than 2% of the column volume. cytivalifesciences.comartisantg.comcytivalifesciences.com Sample volumes between 0.1% and 1.0% of the column volume are often recommended for the highest resolution. cytivalifesciences.com Applying larger sample volumes can lead to peak broadening and decreased resolution. artisantg.comcytivalifesciences.combitesizebio.com

The recommended sample load for preparative columns like HiLoad this compound pg is typically 0.5% to 4% of the column volume. auburn.eduartisantg.comhelsinki.fi While larger sample volumes (up to 30% of the total bed volume) can be used for applications like desalting or buffer exchange to minimize sample dilution, this will result in lower resolution fractionation. huji.ac.ilcytivalifesciences.com.cn

Sample concentration also plays a role. For protein concentrations below 10 mg/mL, the impact of sample viscosity is generally low. cytivalifesciences.com However, at higher protein concentrations or with viscous additives, the sample viscosity can increase, potentially affecting back pressure and requiring a lower flow rate or sample dilution. nsrrc.org.twyilimart.comcytivalifesciences.com

Advanced Sample Preparation Techniques for this compound Chromatography

Proper sample preparation is crucial for the success of this compound chromatography. Samples should be fully soluble in the chosen eluent to prevent clogging the column and ensure accurate size separation. cytivalifesciences.comcytivalifesciences.com

Common sample preparation steps include dissolving the sample in the running buffer and removing particulate matter by filtration or centrifugation. Filtering the sample through a 0.22 µm filter is highly recommended to remove aggregates and debris that could clog the column inlet frit and impair performance. helsinki.fiartisantg.comcytivalifesciences.comhelsinki.fi Alternatively, centrifugation at high speed (e.g., 10,000 x g for 10 minutes) can be used. helsinki.fiartisantg.comhelsinki.fi

For samples containing aggregates or hydrophobic proteins, additives like detergents or chaotropic agents can be included in the sample buffer and mobile phase to improve solubility. helsinki.ficytivalifesciences.comcytivalifesciences.comyilimart.com When using such additives, it is important to ensure the column is fully equilibrated with the mobile phase containing the additive. helsinki.fiyilimart.com

In some cases, particularly for preparative purification, concentrating the sample before applying it to the column can be beneficial, allowing a higher mass of target molecule to be loaded in a smaller volume, thereby improving resolution. Ultrafiltration can be used for this purpose. cytivalifesciences.com

For samples from inclusion bodies, refolding procedures, sometimes involving urea (B33335) gradients, can be coupled with this compound chromatography to obtain properly folded and active proteins. nih.gov

Column Equilibration, Regeneration, and Storage Protocols for Sustained Performance

Maintaining the performance of this compound chromatography columns is critical for achieving reproducible and high-resolution separations in size exclusion chromatography (SEC). This requires adherence to specific protocols for column equilibration, regular regeneration (cleaning-in-place, CIP), and proper storage. These procedures prevent the accumulation of contaminants, maintain flow characteristics, and extend column lifetime.

Column Equilibration

Equilibration is the process of preparing the column for a separation run by washing it with the chosen running buffer. This is essential for first-time use, after long-term storage, or when changing buffers. This compound columns are typically delivered pre-equilibrated in a solution of 20% ethanol (B145695), sometimes with 0.2 M sodium acetate, to prevent drying and microbial growth helsinki.fihelsinki.fiyilimart.comhuji.ac.ilyilimart.com.

Before connecting the column to a chromatography system, it is important to ensure that the system tubing and valves are free of air bubbles helsinki.ficytivalifesciences.comunibz.it. The column inlet should be filled with liquid, and the connection to the system should be made drop-to-drop to avoid introducing air into the column bed helsinki.ficytivalifesciences.comunibz.it. Maintaining the column and system at the intended operating temperature is also recommended during equilibration and operation cytivalifesciences.comunibz.it.

The equilibration process involves washing the column with several column volumes (CV) of appropriate buffers. For first-time use or after extended storage, a common protocol involves washing with distilled water followed by the running buffer helsinki.ficytivalifesciences.comunibz.it. The required volumes and flow rates depend on the specific this compound column size and type (e.g., Increase or prep grade) helsinki.fihelsinki.fiyilimart.comcytivalifesciences.comauburn.edu. For this compound Increase columns, equilibration may involve at least 2 CV of room-tempered water followed by at least 2 CV of the eluent buffer at specified flow rates cytivalifesciences.com. For prep grade columns, initial washing with four CV of distilled water followed by four CV of storage solution (0.2 M sodium acetate, 20% ethanol) is recommended after storage, before equilibrating with the running buffer helsinki.fiyilimart.com.

Equilibration with the running buffer should continue until the UV baseline and pH of the eluted buffer are stable, indicating that the column matrix and the buffer are in equilibrium helsinki.fiunibz.itdutscher.com. Setting appropriate pressure limits in the chromatography system software before starting the run is also a crucial step to protect the column helsinki.fihelsinki.fiyilimart.comcytivalifesciences.comunibz.itauburn.edu.

Column Regeneration (Cleaning-in-Place - CIP)

Regular cleaning-in-place (CIP), or regeneration, is necessary to remove contaminants that accumulate on the column matrix over time and can lead to increased back-pressure and loss of resolution yilimart.comcytivalifesciences.comdutscher.com. A regular cleaning cycle is typically recommended after 10 to 20 separation runs, or whenever signs of performance degradation are observed helsinki.ficytivalifesciences.comunibz.itdutscher.com.

The standard regular cleaning protocol involves washing the column with a solution designed to remove non-specifically bound substances. A common approach is to wash with 0.5 M sodium hydroxide (B78521) or 0.5 M acetic acid, typically 0.5 to 1 CV, followed by rinsing with water (1-2 CV) and then re-equilibrating with the running buffer (at least 2 CV) helsinki.fiyilimart.comcytivalifesciences.comunibz.itdutscher.com. Lower flow rates are often used during the cleaning steps helsinki.fiyilimart.comcytivalifesciences.comunibz.it. Reversed flow direction can also be beneficial during CIP cytivalifesciences.comgwdguser.de.

More rigorous cleaning procedures may be required depending on the nature of the contaminants. For instance, 1 M NaOH or 30% isopropanol (B130326) can be used to remove hydrophobic proteins, lipoproteins, or lipids helsinki.fiyilimart.comdutscher.comgwdguser.de. Detergent solutions (e.g., 0.1% SDS) can also be employed for certain protein contaminants helsinki.figwdguser.de. Following the use of any cleaning solution, it is imperative to rinse the column thoroughly with several column volumes of water and then re-equilibrate with the running buffer until the UV baseline and pH are stable helsinki.fiyilimart.comunibz.itdutscher.com. Enzymatic cleaning, such as using pepsin in an acidic, high-salt solution, can be effective for removing stubborn protein contaminants that are not removed by standard CIP helsinki.fiunibz.it. If column performance is not fully restored after cleaning, changing the top filter of the column may help helsinki.fiyilimart.comdutscher.com. Specialized services are also available for the regeneration of heavily fouled columns ilab-solutions.co.uk.

Column Storage

Proper storage is essential for maintaining the integrity and performance of this compound columns when they are not in use for extended periods. For storage longer than two days, the column should be washed with distilled water and then equilibrated with a suitable storage solution helsinki.fiyilimart.comhuji.ac.ilcytivalifesciences.comunibz.itdutscher.com.

The recommended storage solution for this compound is typically 20% ethanol helsinki.fihuji.ac.ilyilimart.comcytivalifesciences.comunibz.itdutscher.com. For Superdex 30 prep grade and this compound prep grade media, the recommended storage solution is 0.2 M sodium acetate in 20% ethanol helsinki.fiyilimart.comhuji.ac.ilyilimart.com. It is advisable to use a degassed storage solution yilimart.com.

To prevent the column bed from drying out and to avoid the entry of air, the storage/shipping device supplied with the column should be connected helsinki.fihelsinki.fiyilimart.comcytivalifesciences.comunibz.it. Columns should be stored at a temperature between 4°C and 30°C, and freezing must be avoided huji.ac.ilyilimart.comgwdguser.de.

Advanced Research Applications of Superdex 75 in Biomolecular Science

High-Resolution Protein Purification Methodologies

Superdex 75 is widely employed for high-resolution protein purification, particularly for biomolecules with molecular weights ranging from 3,000 to 70,000 Daltons (Da). cytivalifesciences.comcytivalifesciences.comselectscience.netsepscience.com The medium's small, uniform bead size contributes to efficient separation and sharp peaks, which is crucial for obtaining highly pure protein samples. cytivalifesciences.comuni-onward.com.tw

A critical application of this compound is the analytical assessment of recombinant protein purity. selectscience.netcytivalifesciences.com Following initial purification steps, such as affinity or ion exchange chromatography, SEC with this compound serves as a final polishing step and a quality control measure. nsrrc.org.twsjsu.edu It effectively separates the target protein from remaining contaminants, as well as from aggregated or degraded forms. nih.gov For instance, in the purification of a recombinant protein of approximately 17,000 Da, this compound can be used to estimate the percentage of truncated forms, which may co-purify during earlier steps. nih.gov The high resolving power of columns like the this compound Increase 10/300 GL allows for the accurate determination of purity levels, which is essential for downstream applications such as structural and functional studies. cytivalifesciences.com

A comparative study showcasing the purity assessment of a recombinant protein using a non-affinity versus an affinity-based purification process, followed by analysis on a Superdex™ 75 Increase 10/300 GL column, revealed final purities of 91-92% and 98% respectively. cytivalifesciences.com

Table 1: Comparison of Recombinant Protein Purity Assessed by this compound

Purification ProcessInitial PurityFinal Purity (Post-Superdex 75)
Non-Affinity Process95%91-92%
Affinity ProcessNear 100%98%

This compound is also well-suited for the micro-preparative scale isolation of functional biomolecules, enabling the purification of microgram to milligram quantities of protein. cytivalifesciences.comcytivalifesciences.comuni-onward.com.tw This is particularly valuable when limited amounts of a protein are available, or when multiple small-scale purifications are required for screening purposes. nsrrc.org.tw The this compound Increase 3.2/300 column, for example, is designed for high-resolution, microscale separations with very small sample volumes. cytivalifesciences.com This capability is crucial for applications such as the isolation of protein-ligand complexes for crystallization trials or the purification of enzymes for kinetic studies, where maintaining biological activity is paramount. nih.gov

Characterization of Biomolecular Homogeneity and Aggregation States

Size exclusion chromatography with this compound is a powerful technique for assessing the homogeneity and aggregation state of protein samples under native conditions. huji.ac.ilsepscience.com Unlike denaturing methods like SDS-PAGE, SEC provides information about the size and multimeric state of proteins in their folded, functional forms. cytivalifesciences.com

A key strength of this compound lies in its ability to resolve different oligomeric states of a protein, such as monomers, dimers, and higher-order aggregates. cytivalifesciences.com This is critical because protein aggregation can significantly impact biological activity and immunogenicity. huji.ac.il The separation is based on the hydrodynamic radius of the molecules, with larger aggregates eluting earlier from the column than smaller monomers. For example, this compound has been successfully used to separate and analyze stabilized Aβ-oligomers, which are implicated in Alzheimer's disease, from fibrillar and monomeric forms. researchgate.net

Table 2: Elution Profile of Aβ Species on this compound

FractionEluted Species
1Fibrils
2-6Oligomers
7-11Monomers and Dimers

SEC with this compound can be utilized to assess the conformational stability of a protein. huji.ac.il By monitoring changes in the elution profile over time or under different conditions (e.g., temperature, pH, or storage), researchers can gain insights into a protein's tendency to aggregate or degrade. huji.ac.il An increase in the peak corresponding to aggregates or the appearance of new peaks corresponding to degradation products can indicate conformational instability. huji.ac.il This application is vital in the development of stable protein formulations for therapeutic and research purposes.

Investigation of Protein-Protein and Protein-Ligand Complex Formation

This compound is an invaluable tool for studying the formation of protein-protein and protein-ligand complexes. cytivalifesciences.comhuji.ac.il The technique allows for the separation of the complex from the individual, unbound components, providing evidence of interaction. cytivalifesciences.com When a protein binds to another protein or a ligand, the resulting complex has a larger hydrodynamic radius and will therefore elute earlier from the SEC column compared to the individual components.

This method can be used to confirm complex formation and to isolate the complex for further characterization. nih.gov For instance, in a study of protein-ligand interactions, the purified protein and ligand are mixed, and the formation of a stable complex can be verified by its elution as a single, earlier peak on a this compound column. nih.gov This approach is particularly useful in the initial stages of drug discovery and for understanding biological pathways. The mild separation conditions of SEC are advantageous as they help to preserve the integrity of these often-labile complexes. huji.ac.il

Stoichiometry Determination of Molecular Assemblies

Size exclusion chromatography using this compound is a fundamental technique for investigating the oligomeric state and stoichiometry of protein complexes. embl.org By separating molecules based on their hydrodynamic radius, SEC can distinguish between monomers, dimers, and higher-order oligomers. cytivalifesciences.com When calibrated with protein standards of known molecular weight, the elution volume of a target protein on a this compound column can be used to estimate its native molecular mass and thus infer its oligomeric state. embl.orgresearchgate.net

This technique is particularly powerful when coupled with multi-angle light scattering (SEC-MALS). SEC-MALS allows for the direct determination of the absolute molar mass of the molecules eluting from the column, independent of their shape or elution time. This provides a more accurate determination of stoichiometry. For instance, SEC-MALS has been used to assess the stoichiometry of interactions between domain antibodies (dAbs) and their antigen, human serum albumin (HSA). wyatt.com

Table 1: Example Application of this compound in Stoichiometry Determination

Research Goal Methodology Key Finding Reference
Determine the oligomeric state of Hypothetical Protein MTH1821. A this compound column was calibrated with standard proteins to create a curve relating elution volume to molecular weight. The purified MTH1821 protein was then run on the calibrated column. The protein eluted at a volume corresponding to a molecular weight of 12.4 kDa, consistent with a monomeric state. researchgate.net

Analysis of Dissociation Constants and Binding Dynamics

While this compound is not a primary tool for the direct measurement of kinetic parameters like association (k_on) and dissociation (k_off) rates, it plays a crucial role in methodologies that analyze binding equilibria. The dissociation constant (K_d), which reflects the stability of a complex, can be estimated using SEC. By running mixtures of interacting partners at varying concentrations over a this compound column, it is possible to separate the bound complex from the unbound components. The relative peak areas of the complex and the free molecules can then be used to calculate the concentration of each species at equilibrium, allowing for the determination of the K_d.

This approach is particularly useful for analyzing stable interactions. For transient or weak interactions, the complex may dissociate during its passage through the column, a phenomenon that can itself provide qualitative information about the binding dynamics. The shape of the elution peaks can also be informative; interacting systems may produce characteristic peak broadening or asymmetrical peaks that deviate from ideal behavior, hinting at the kinetics of the interaction.

Studies on Protein Refolding Processes and Pathways

Recovering biologically active proteins from insoluble inclusion bodies is a common challenge in recombinant protein production. nih.govnih.gov Size exclusion chromatography with this compound is a widely used method in protein refolding studies. huji.ac.il It can be employed in several ways:

Separation of Folded and Misfolded Species: After a refolding process, this compound can effectively separate correctly folded monomeric or oligomeric proteins from aggregated and denatured forms, which are typically much larger and elute earlier, often in the void volume. embl.orghuji.ac.il

Buffer Exchange for Refolding: A denatured protein, solubilized in a high concentration of a chaotropic agent like urea (B33335) or guanidine (B92328) hydrochloride, can be applied to a this compound column equilibrated with a refolding buffer. huji.ac.il As the protein travels through the column, the denaturant is gradually exchanged for the refolding buffer, promoting the correct conformational folding. huji.ac.il

Analysis of Refolding Intermediates: In some cases, partially folded or intermediate states can be resolved and studied. For example, when refolding lysozyme from a urea solution on a this compound HR column, partially folded and unfolded species were successfully resolved. huji.ac.il

One notable study used this compound prep grade to refold heterodimeric platelet-derived growth factor (PDGF) from E. coli inclusion bodies, achieving a 75% yield of the active dimer. huji.ac.il Another study utilized a HiLoad 16/60 this compound column to purify refolded proteins, such as MDM2 and PD-L1, after an initial screening of refolding conditions. nih.gov

Separation and Analysis of Peptides and Small Biomolecules

The fractionation range of this compound (3,000 to 70,000 Da for globular proteins) makes it highly suitable for the separation and analysis of large peptides, small proteins, and other biomolecules within this size range. uni-onward.com.twcytivalifesciences.com It provides high resolution, allowing for the separation of molecules with small differences in size. uni-onward.com.tw For peptides and proteins below 10,000 Da, this compound offers improved separation compared to resins with larger fractionation ranges like Superdex 200. cytivalifesciences.com However, for very small peptides and oligonucleotides (below M_r 10,000), resins like Superdex Peptide are often recommended for optimal resolution. sigmaaldrich.com

Applications include purity checks of synthetic peptides, analysis of protein fragments from proteolytic digests, and isolation of small recombinant proteins. The chemical stability of the Superdex matrix allows for the use of a wide range of aqueous buffers, providing flexibility to optimize the separation for the specific biomolecule of interest. cytivalifesciences.com

Table 2: Separation Ranges of Related Superdex Media

Medium Fractionation Range (Da, globular proteins) Primary Application
Superdex Peptide / Superdex 30 Increase ~100 to 7,000 Small peptides and oligonucleotides
This compound Increase 3,000 to 70,000 Small proteins and large peptides
Superdex 200 Increase 10,000 to 600,000 Standard proteins, antibodies

Integration of this compound in Multi-Step Purification Strategies

This compound is rarely used as the initial capture step in a protein purification workflow. Instead, it is most commonly employed as a final "polishing" step. nsrrc.org.tw A typical multi-step purification strategy involves an initial capture step using techniques like affinity chromatography (e.g., Ni-NTA for His-tagged proteins) or ion-exchange chromatography, which isolates the target protein from the bulk of cellular contaminants. mtibio.comnih.gov This is often followed by an intermediate purification step to remove remaining impurities.

Finally, the partially purified and concentrated protein sample is loaded onto a this compound column. mtibio.com This step serves two main purposes:

Removal of Aggregates: It effectively separates the desired monomeric or correctly oligomerized protein from high-molecular-weight aggregates that may have formed during previous steps.

Final Buffer Exchange: It allows for the exchange of the protein into a final, desired buffer suitable for downstream applications or storage.

This integration ensures a high degree of purity and homogeneity in the final protein product.

Applications in Specialized Research Domains

The purity of an enzyme preparation is critical for accurately assessing its catalytic activity and for further biochemical or structural characterization. scispace.comresearchgate.net Contaminating proteins can interfere with activity assays or lead to incorrect kinetic measurements. This compound is frequently used in the final stage of enzyme purification to ensure the sample is free from aggregates and other protein contaminants.

A common workflow involves:

Overexpression of the target enzyme, often as a tagged recombinant protein.

Initial purification using affinity chromatography to capture the tagged enzyme.

A final polishing step using a this compound column to separate the active, monomeric enzyme from aggregates and any remaining minor impurities. nih.gov

The purified fractions containing the enzyme are then collected and used in activity assays. nih.gov

For example, a study on enzymes from the pentose phosphate (B84403) pathway described an optional but beneficial size-exclusion chromatography step using a Sephadex S75 (a related dextran (B179266) matrix) column after initial nickel affinity chromatography to achieve greater than 90% homogeneity before conducting enzyme activity assays. nih.gov The high resolution of this compound ensures that the final enzyme preparation is monodisperse, a critical factor for obtaining reliable and reproducible kinetic data.

Quality Control and Fingerprinting in Biological Samples (e.g., Milk Protein Analysis)

Size exclusion chromatography (SEC) utilizing columns such as this compound is a cornerstone technique for the quality control and fingerprinting of complex biological samples. The method separates molecules based on their hydrodynamic volume, providing a rapid and reproducible profile of the components within a sample. chromatographyonline.com This profile, or "fingerprint," is invaluable for assessing sample purity, homogeneity, and consistency between batches, as well as for detecting changes resulting from processing or degradation. nsrrc.org.tw A prime example of this application is in the analysis of milk proteins, where this compound is employed to monitor quality and the effects of thermal processing. cambridge.org

This compound is particularly well-suited for this application due to its effective fractionation range for globular proteins, which is between 3,000 and 70,000 Da (Mr 3000 to 70 000). cytivalifesciences.comcytivalifesciences.comselectscience.net This range encompasses the major whey proteins found in milk, such as β-lactoglobulin and α-lactalbumin, making it an ideal tool for their separation and quantification. cambridge.orgnih.gov

In the context of quality control for milk, this compound can be used to generate a chromatographic fingerprint that reveals the relative abundance of its primary protein components. Raw milk exhibits a characteristic profile of major proteins. However, processing, particularly heat treatment like pasteurization or ultra-high temperature (UHT) processing, can induce denaturation and aggregation of these proteins. cambridge.org These changes are readily detectable by SEC. For instance, heat treatment can cause whey proteins to denature and aggregate, leading to a shift in the chromatogram. cambridge.org Peaks corresponding to the native monomeric proteins may decrease in area, while new peaks corresponding to higher molecular weight aggregates may appear. cambridge.org

A typical analysis of milk proteins on a this compound column involves monitoring the eluent at 280 nm, the wavelength at which proteins absorb light due to the presence of aromatic amino acids. cambridge.org The resulting chromatogram provides a quantitative representation of the protein composition.

Detailed Research Findings in Milk Protein Analysis

Research has demonstrated the utility of SEC with this compound for routine quality control of milk. In one study, a this compound 10/300 GL column was used to analyze raw and thermally processed cow's and donkey's milk. cambridge.org The method allowed for the quantification of major whey proteins and highlighted the occurrence of protein aggregation as a consequence of heat-induced denaturation. cambridge.org For raw cow's milk, distinct peaks corresponding to caseins and major whey proteins were observed. After thermal processing, the chromatographic profile changed significantly, showing major peaks corresponding to higher molecular weight species, indicating aggregation. cambridge.org

The separation capabilities of this compound allow for the resolution of key milk proteins based on their molecular weight. The table below lists the major proteins in bovine milk and their respective molecular weights, which fall within the separation range of the this compound column.

Protein NameAbbreviationMolecular Weight (kDa)
α-s1-Caseinαs1-Cn~23
β-Caseinβ-Cn~24
κ-Caseinκ-Cn~19
β-Lactoglobulinβ-lg~18.3
α-Lactalbuminα-la~14.2
Bovine Serum AlbuminBSA~66.4
Data sourced from various studies on milk protein composition. cambridge.orgdairy-journal.org

The following table outlines typical parameters for the analysis of milk proteins using a this compound column, based on published research methodologies. cambridge.org

ParameterValue
ColumnThis compound 10/300 GL
Mobile Phase0.075 M NaCl and 0.025 M KH2PO4, pH 7.0
Flow Rate0.5 mL/min
DetectionUV at 280 nm
Sample PreparationSkimmed by centrifugation, diluted with water
These parameters represent a common setup for milk protein analysis by SEC. cambridge.org

By comparing the chromatographic "fingerprint" of a processed milk sample to that of a raw or standard sample, manufacturers can precisely assess the degree of protein denaturation and aggregation. This provides a robust quality control measure to ensure product consistency and monitor the impact of processing conditions. The high reproducibility and resolving power of this compound make it an essential tool for fingerprinting in the dairy industry and other areas of biomolecular science where protein quality and integrity are critical. cytivalifesciences.com

Comparative Performance Analysis and Integration of Superdex 75

Comparative Assessment with Other Size Exclusion Chromatography Media (e.g., Superdex 200, Superose 6)

The choice of an SEC medium is dictated by the molecular weight of the target biomolecules and the specific goals of the separation, such as high resolution or high throughput.

The key differentiator among SEC media is their fractionation range, which determines the molecular weight of molecules they can effectively separate. Superdex 75 is specifically designed for high-resolution fractionation of globular proteins with molecular weights between 3,000 and 70,000 daltons (Da). cytivalifesciences.comuni-onward.com.twcytivalifesciences.com

For larger proteins and protein complexes, other media are more suitable. Superdex 200 has a fractionation range of 10,000 to 600,000 Da, making it a versatile choice for a wide array of larger biomolecules. cytivalifesciences.comhelsinki.fi For even larger macromolecules, such as viruses or ribosomes, Superose 6 is the preferred medium, with a fractionation range of 5,000 to 5,000,000 Da. cytivalifesciences.comhuji.ac.il

The resolution of these media is a function of their selectivity and the efficiency of the packed bed. cytivalifesciences.com The small and uniform bead size of the Superdex series contributes to high-resolution separations. cytivalifesciences.com While all three media offer high resolution within their designated fractionation ranges, the optimal choice is contingent on the specific molecular weight of the sample.

MediaFractionation Range (Globular Proteins, Da)
This compound 3,000 - 70,000 cytivalifesciences.comcytivalifesciences.com
Superdex 200 10,000 - 600,000 cytivalifesciences.comhelsinki.fi
Superose 6 5,000 - 5,000,000 cytivalifesciences.comhuji.ac.il

This table presents the optimal fractionation ranges for globular proteins for each respective medium.

Operational efficiency and throughput are largely determined by the mechanical and chemical stability of the chromatography resin. The high-flow agarose (B213101) base matrix of this compound allows for good pressure/flow properties, enabling relatively high flow rates and reduced run times. cytivalifesciences.com

The chemical stability of the agarose and dextran (B179266) composite matrix is a significant advantage. This compound is stable in a pH range of 3 to 12 for regular use and can withstand cleaning-in-place (CIP) procedures with solutions in a pH range of 1 to 14. cytivalifesciences.comyilimart.com This robustness allows for the use of harsh cleaning agents like sodium hydroxide (B78521) to remove precipitated proteins or other contaminants, which extends the column's lifetime and ensures reproducibility. This is a distinct advantage over silica-based resins, which are not stable at high pH. huji.ac.ilblogspot.com

Synergistic Integration of this compound with Hyphenated Techniques

Pairing this compound with other analytical techniques, known as hyphenation, significantly enhances its analytical power, providing more comprehensive data from a single experiment.

When coupled with a multi-angle light scattering (MALS) detector, SEC becomes a powerful tool for determining the absolute molecular weight of macromolecules in solution. nih.govresearchgate.net Unlike conventional SEC, which relies on a calibration curve and assumes a globular shape, SEC-MALS provides an absolute measurement independent of elution time. nih.govresearchgate.netharvard.eduwyatt.com As the sample elutes from the this compound column, it passes through the MALS detector, which measures the intensity of scattered light at multiple angles. This information, combined with concentration data from a UV or refractive index detector, allows for the precise calculation of the molar mass. nih.govharvard.edu This is particularly useful for analyzing non-globular proteins or those that interact with the column matrix, which can lead to inaccurate molecular weight estimations in traditional SEC. nih.govresearchgate.net

The integration of this compound with mass spectrometry (MS) allows for the direct identification and characterization of the separated components. As fractions elute from the SEC column, they can be introduced into the mass spectrometer for precise mass determination and sequencing. This hyphenated technique is invaluable for identifying unknown proteins, characterizing post-translational modifications, and analyzing complex mixtures. The use of volatile buffers in the mobile phase makes the eluent from the this compound column compatible with most mass spectrometry ionization sources.

Scale-Up Considerations for Preparative Chromatography Using this compound

Transitioning a separation from an analytical to a preparative scale with this compound requires careful optimization to maintain resolution while increasing the amount of purified product.

Key considerations for scaling up include:

Maintaining Bed Height: To preserve the separation characteristics, the bed height of the column should remain consistent. amazonaws.com

Increasing Column Diameter: The most common approach to increase capacity is to increase the column's diameter. amazonaws.com

Constant Linear Flow Rate: To ensure comparable separation, the linear flow rate should be kept constant, which means the volumetric flow rate will need to be increased in proportion to the column's cross-sectional area. waters.com

Proportional Sample Loading: The sample volume can be increased in proportion to the column volume. For Superdex prep grade resins, a sample volume of up to 2.5% of the column volume is recommended for optimal results. yilimart.com

By carefully considering these factors, the high-resolution separation achieved on an analytical scale with this compound can be effectively translated to a preparative scale. amazonaws.com Pre-packed columns with larger dimensions, such as the HiLoad series, are available to facilitate this scale-up process. ualg.pt

Technological Advancements and Future Directions in Superdex 75 Development

Innovations in Stationary Phase Chemistry and Bead Engineering

The Superdex 75 matrix is a composite of cross-linked agarose (B213101) and dextran (B179266). cytivalifesciences.comuni-onward.com.twcytivalifesciences.comvwr.comcuni.czhuji.ac.ilgwdguser.deuvison.com This combination leverages the excellent gel filtration properties of cross-linked dextran with the physical and chemical stability of highly cross-linked agarose. cytivalifesciences.comvwr.comcuni.czhuji.ac.ilgwdguser.de The "Increase" generation of Superdex resins, including this compound Increase, is manufactured using a novel method that results in more rigid, smaller beads with a narrower particle size distribution compared to their predecessors. cytivalifesciences.comsigmaaldrich.comvwr.comhuji.ac.ilsepscience.comvwr.com This refined bead structure is fundamental to the improved performance characteristics observed. huji.ac.ilsepscience.com

Impact of Cross-linking Density on Matrix Rigidity and Flow Properties

The high degree of cross-linking in the agarose component of the Superdex matrix contributes significantly to its rigidity. cytivalifesciences.comcuni.czhuji.ac.ilgwdguser.de This rigidity allows the matrix to withstand higher pressures and enables the use of higher flow rates without compromising the integrity of the packed bed. cytivalifesciences.comcuni.czhuji.ac.il The ability to use higher flow rates leads to shorter separation times while maintaining resolution and stability. cytivalifesciences.comuni-onward.com.twcytivalifesciences.com.cncytivalifesciences.com This is a key advantage of the Superdex Increase columns over previous generations. cytivalifesciences.comuni-onward.com.twcytivalifesciences.com.cn

Role of Particle Size Distribution in Enhancing Resolution

The this compound Increase resin features a small bead size with a narrow size distribution, typically around 9 μm (wet median particle size). cytivalifesciences.comuni-onward.com.twsigmaaldrich.comnsrrc.org.tw This smaller and more uniform particle size is crucial for achieving high-resolution separations. cytivalifesciences.comcytivalifesciences.comsigmaaldrich.comcytivalifesciences.com.cnvwr.comhuji.ac.ilsepscience.comcytivalifesciences.comvwr.comsigmaaldrich.com A narrower particle size distribution leads to more uniform flow paths through the column, minimizing band broadening and resulting in sharper peaks and improved separation efficiency. cytivalifesciences.comsigmaaldrich.comcytivalifesciences.com.cnvwr.comhuji.ac.ilsepscience.comvwr.comsigmaaldrich.com Compared to the predecessor this compound with a mean bead size of 13 μm, this compound Increase offers increased resolution. cytivalifesciences.comcytivalifesciences.comuni-onward.com.twsigmaaldrich.comcytivalifesciences.com.cnvwr.comsigmaaldrich.com Studies have shown resolution improvements of up to 50% compared to the predecessor this compound. cytivalifesciences.comsigmaaldrich.comvwr.com

Reproducibility and Durability of this compound Columns in Long-Term Research Studies

This compound Increase columns are designed for excellent reproducibility and durability, which are essential for long-term research studies. cytivalifesciences.comuni-onward.com.twcytivalifesciences.comyilimart.com The stable properties of the resin, combined with optimized column design and controlled production procedures, contribute to their long working life and consistent performance. cytivalifesciences.comuni-onward.com.twyilimart.com The resin is alkali-resistant, allowing for repeated harsh cleaning-in-place (CIP) procedures at high pH, typically up to 1 M NaOH. cytivalifesciences.comuni-onward.com.twsigmaaldrich.comvwr.comcytivalifesciences.comcuni.czhuji.ac.ilgwdguser.desigmaaldrich.comvwr.com This alkali resistance is a significant advantage of agarose-based resins over silica-based alternatives, as it ensures effective removal of contaminants and minimizes carry-over between runs, thus prolonging column lifetime. cytivalifesciences.comuni-onward.com.twsigmaaldrich.comvwr.comcuni.czhuji.ac.ilvwr.com Studies have demonstrated that column efficiency and resolution remain essentially unchanged over hundreds of runs, even with repeated exposure to NaOH cleaning. cytivalifesciences.comyilimart.com

Prospective Enhancements in this compound for Emerging Biomolecular Challenges

The ongoing development of this compound and similar SEC media is driven by the evolving needs of biomolecular research, including the analysis of increasingly complex and diverse samples.

Development of Tailored Media for Specific Biomolecule Classes

While this compound is broadly applicable for proteins in its fractionation range, future developments may involve tailoring media properties for specific biomolecule classes beyond globular proteins. The current Superdex range already includes media with different selectivities to cover a broad molecular weight range and different types of biomolecules, such as peptides and larger protein complexes. cytivalifesciences.comcytivalifesciences.com.cnhuji.ac.ilcuni.cz For instance, Superdex 30 Increase is designed for smaller peptides and biomolecules, while Superdex 200 Increase and Superose 6 Increase are suited for larger proteins and complexes. cytivalifesciences.comcytivalifesciences.com.cnhuji.ac.ilcuni.cz Future enhancements could involve modifying the matrix chemistry or pore structure to optimize separation of challenging samples like membrane proteins in detergent micelles, intrinsically disordered proteins, or nucleic acids, which may exhibit different interaction behaviors with the matrix. Research is already exploring the use of this compound for purifying RNA, although RNA behaves differently from globular proteins in SEC. researchgate.net

Rigorous Quality Assurance and Performance Validation in Superdex 75 Based Research

Standardized Procedures for Column Performance Control

To ensure consistent and optimal performance of Superdex 75 columns, a set of standardized procedures should be systematically followed. These procedures begin from the initial column setup and extend through its routine use and maintenance.

First-Time Use and Equilibration: Before its first use, or after long-term storage, the column must be properly prepared. This involves an initial wash with at least two column volumes (CV) of water to remove the storage solution, which is typically 20% ethanol (B145695). helsinki.ficytivalifesciences.com Following this, the column should be equilibrated with a minimum of two CVs of the eluent buffer at the intended operating flow rate. cytivalifesciences.comyilimart.com This ensures that the column is conditioned with the mobile phase and that a stable baseline is achieved before sample application. It is also crucial to set appropriate pressure limits for the system to avoid damaging the packed bed. yilimart.comnsrrc.org.tw

Routine Performance Checks: Regular performance checks are critical for monitoring the condition of the column. A common and straightforward method is to determine the column's efficiency by injecting a small, unretained compound. A standard procedure involves injecting 100 µl of a 0.5% acetone (B3395972) solution and calculating the column efficiency based on the resulting peak. helsinki.fiunibz.it Alternatively, a function test using a standard mixture of proteins with known molecular weights (e.g., bovine serum albumin, ovalbumin, ribonuclease A, aprotinin) can be performed to verify the column's resolution and selectivity. helsinki.fi These tests should be conducted when the column is new to establish a baseline and then periodically throughout its use to detect any deterioration in performance.

Cleaning-in-Place (CIP): The chemical stability of the this compound matrix allows for effective cleaning-in-place (CIP) procedures, which are vital for maintaining performance and extending column lifetime. cytivalifesciences.comselectscience.net Regular cleaning, recommended after every 10-20 separation cycles, involves washing the column with a solution like 0.5 M sodium hydroxide (B78521). helsinki.fiyilimart.com This is followed by a thorough rinse with water and re-equilibration with the eluent buffer. yilimart.com For more stubborn contaminants, enzymatic treatment with pepsin may be employed. helsinki.fiunibz.it The ability to withstand harsh cleaning at high pH (pH 1-14 for CIP) allows the same column to be used for different proteins with minimal risk of carryover. cytivalifesciences.comselectscience.net

Assessment of Separation Efficiency Metrics (e.g., Theoretical Plates, Asymmetry)

The efficiency of a chromatography column is a quantitative measure of its ability to produce narrow, sharp peaks, which is essential for achieving high resolution. Key metrics for assessing this are the number of theoretical plates and peak asymmetry.

Theoretical Plates (N): The concept of theoretical plates is a widely used model to describe column efficiency. bitesizebio.com A higher number of theoretical plates indicates a more efficient column capable of better-resolved separations. bitesizebio.com The number of theoretical plates per meter (N/m) is a standard parameter for evaluating and comparing column performance. It is calculated from the chromatogram of a test substance (like acetone) using the following formula:

N/m = 5.54 × (V_R / W_h)² / L

Where:

V_R is the retention volume of the peak

W_h is the peak width at half its height

L is the length of the column in meters yilimart.com

For this compound 10/300 GL columns, a typical efficiency is greater than 30,000 theoretical plates per meter. helsinki.fi A significant decrease in this value over time can indicate problems such as a poorly packed bed or column contamination.

Peak Asymmetry (A_s): Peak asymmetry is a measure of the symmetry of a chromatographic peak. In an ideal separation, peaks are perfectly Gaussian (symmetrical). However, in practice, peaks often exhibit tailing or fronting. Peak asymmetry is typically measured at 10% of the peak height. An asymmetry factor (A_s) value of 1.0 signifies a perfectly symmetrical peak. Values greater than 1 indicate peak tailing, while values less than 1 indicate peak fronting. Maintaining an asymmetry factor close to 1.0 is important as highly asymmetric peaks can compromise resolution and make accurate quantification difficult.

Table 1: Typical Performance Metrics for a this compound 10/300 GL Column
Performance MetricTypical ValueIndication of Good Performance
Theoretical Plates (N/m)> 30,000High efficiency, narrow peaks
Peak Asymmetry (A_s)0.8 - 1.5Symmetrical peak shape, good resolution

Long-Term Stability and Robustness Studies of this compound Media

The long-term stability and robustness of the chromatography media are crucial for ensuring reproducibility in research, especially in high-throughput applications or longitudinal studies. This compound is known for its excellent durability, which stems from the stable composite of dextran (B179266) and highly cross-linked agarose (B213101). cytivalifesciences.com

Chemical Stability: The this compound matrix is stable in aqueous solutions across a wide pH range, typically from 3 to 12 for regular operation. cytivalifesciences.comcytivalifesciences.com It is also compatible with a variety of common additives used to maintain protein solubility and prevent non-specific interactions, including chaotropic agents (e.g., 6 M guanidine (B92328) hydrochloride, 8 M urea) and detergents (e.g., up to 1% SDS). cytivalifesciences.comcytivalifesciences.com This chemical resilience allows for a wide range of applications and ensures that the separation properties of the media are not compromised by different buffer conditions.

Operational Robustness: Studies have been conducted to verify the long-term performance and robustness of this compound columns. In one study, a this compound Increase 10/300 GL column was subjected to 200 separation runs. cytivalifesciences.com A cleaning-in-place procedure using NaOH was performed after every 10th run, and the column's efficiency and resolution were tested periodically. cytivalifesciences.com The results demonstrated that key parameters such as peak areas, resolution, and the number of theoretical plates remained essentially unchanged throughout the study. cytivalifesciences.com This illustrates the stable nature of the resin and its ability to withstand repeated, harsh cleaning cycles without significant degradation of performance. cytivalifesciences.com

Table 2: Long-Term Performance of this compound Increase 10/300 GL
Number of RunsResolution (Rs)Plate Number (N)Peak Area (% of Initial)
12.5035,000100%
502.4834,50099%
1002.5134,800101%
1502.4934,60099%
2002.4834,500100%

Note: The data in Table 2 is representative based on long-term stability study descriptions. cytivalifesciences.com

This high level of stability ensures that this compound media provides reproducible results over an extended working life, making it a reliable tool for size exclusion chromatography in demanding research environments. cytivalifesciences.com

Q & A

Q. How to design a longitudinal study assessing this compound column degradation over time?

  • Methodological Answer :
  • Monitor column performance monthly using a standardized protein mix.
  • Track resolution (Rs), plate count (N), and asymmetry factor (As).
  • Apply Cox proportional hazards regression to model column lifespan under varying storage conditions .

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